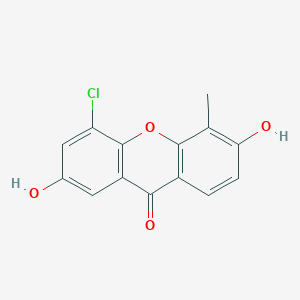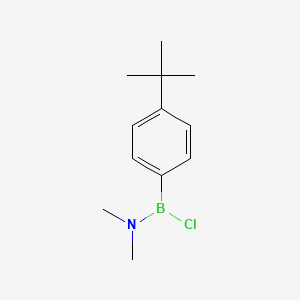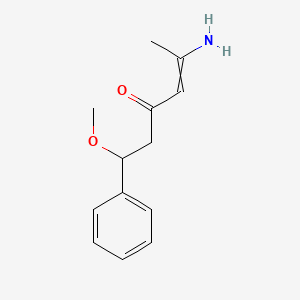![molecular formula C17H21N3O B14583744 [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol CAS No. 61337-97-1](/img/structure/B14583744.png)
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C17H21N3O It is known for its unique structure, which includes a piperazine ring substituted with a methyl and phenyl group, and a pyridine ring attached to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol typically involves the reaction of 4-methyl-2-phenylpiperazine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to convert the aldehyde group to a methanol group. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methanol group, forming a simpler structure.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]carboxylic acid.
Reduction: [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridine].
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets are still under investigation, but its structure suggests potential activity in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridine]
- [4-(4-Methyl-2-phenylpiperazin-1-yl)benzyl alcohol]
- [4-(4-Methyl-2-phenylpiperazin-1-yl)phenol]
Uniqueness
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol is unique due to its specific combination of a piperazine ring with a pyridine ring and a methanol group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
61337-97-1 |
|---|---|
Molekularformel |
C17H21N3O |
Molekulargewicht |
283.37 g/mol |
IUPAC-Name |
[4-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H21N3O/c1-19-9-10-20(16-7-8-18-11-15(16)13-21)17(12-19)14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12-13H2,1H3 |
InChI-Schlüssel |
SAUJEHBPOOXNBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=NC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)


phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

